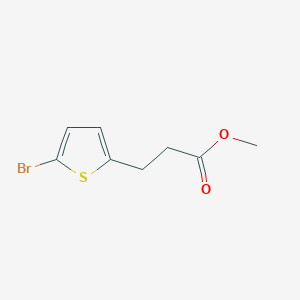

Methyl 3-(5-bromothiophen-2-yl)propanoate

Description

Methyl 3-(5-bromothiophen-2-yl)propanoate is an organobromine compound featuring a thiophene ring substituted with a bromine atom at the 5-position and a methyl propanoate ester group at the 2-position. Its molecular formula is C₈H₇BrO₂S, with a molecular weight of 247.11 g/mol. The bromothiophene core confers unique electronic properties, making it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) for constructing conjugated systems relevant to materials science . The methyl ester group enhances solubility in organic solvents, facilitating its use in polymer and small-molecule synthesis.

Properties

Molecular Formula |

C8H9BrO2S |

|---|---|

Molecular Weight |

249.13 g/mol |

IUPAC Name |

methyl 3-(5-bromothiophen-2-yl)propanoate |

InChI |

InChI=1S/C8H9BrO2S/c1-11-8(10)5-3-6-2-4-7(9)12-6/h2,4H,3,5H2,1H3 |

InChI Key |

XKOCZEGVYDJYPT-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCC1=CC=C(S1)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(5-bromothiophen-2-yl)propanoate can be synthesized through several methods. One common approach involves the bromination of thiophene followed by esterification. The bromination is typically carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting bromothiophene is then subjected to esterification with methyl propanoate under acidic conditions to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of Methyl 3-(5-bromothiophen-2-yl)propanoate may involve continuous flow processes to enhance efficiency and yield. The bromination and esterification reactions can be optimized using high-throughput screening techniques to identify the most effective catalysts and reaction conditions. Additionally, the use of automated reactors and real-time monitoring systems can ensure consistent product quality and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(5-bromothiophen-2-yl)propanoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions to yield different derivatives.

Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and lithium diisopropylamide (LDA).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) are used in Suzuki-Miyaura and Heck reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted thiophenes, while coupling reactions can produce complex aromatic compounds with extended conjugation.

Scientific Research Applications

Methyl 3-(5-bromothiophen-2-yl)propanoate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of Methyl 3-(5-bromothiophen-2-yl)propanoate depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through competitive or non-competitive inhibition. The bromine atom and ester group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bromothiophene-Based Derivatives

a. Methyl (2S)-2-amino-3-(5-bromothiophen-3-yl)propanoate hydrochloride

- Molecular Formula: C₉H₁₁BrClNO₂S

- Molecular Weight : 304.14 g/mol

- Key Differences: The addition of an amino group at the 2-position of the propanoate chain and a hydrochloride salt significantly alters solubility and reactivity. This compound is tailored for pharmaceutical research, unlike the target molecule, which lacks functional groups for biological targeting .

b. 5-Aryl-2-bromo-3-hexylthiophenes

- Applications : Used in organic electronics (e.g., conductive polymers), highlighting the utility of bromothiophenes in materials science.

Phenyl-Substituted Propanoates

3-(5-Bromo-2-methoxyphenyl)propanoic acid

- Molecular Formula : C₁₀H₁₁BrO₃

- Molecular Weight : 259.10 g/mol

- Key Differences : The phenyl ring with methoxy and bromo substituents replaces the thiophene, reducing electron-richness and altering reactivity. The carboxylic acid group (vs. methyl ester) increases polarity, making it suitable for aqueous-phase reactions .

Phthalimide-Modified Propanoates

Methyl 3-(4-nitrophthalimido)-3-(3,4-dimethoxyphenyl)propanoate (4NO2PDPMe)

- Molecular Formula : C₂₀H₁₇N₃O₈

- Molecular Weight : 427.37 g/mol

- Applications : Demonstrated potent uterus-relaxant activity, showcasing how phthalimide and nitro groups confer pharmacological properties absent in the target compound .

Sulfonated Propanoate Derivatives

Methyl 3-((pyridin-2-ylthio)sulfonyl)propanoate

Comparative Analysis Table

Key Findings and Implications

- Reactivity : The bromine atom in the target compound enables cross-coupling reactions, whereas sulfonated or phthalimide derivatives prioritize electrophilic or biological interactions.

- Solubility: Methyl esters (e.g., target compound) exhibit better organic solubility than carboxylic acids (e.g., 3-(5-bromo-2-methoxyphenyl)propanoic acid) .

- Applications : Bromothiophenes are favored in materials science, while phthalimide and sulfonated analogs dominate medicinal and biochemical research .

Biological Activity

Methyl 3-(5-bromothiophen-2-yl)propanoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article presents a detailed overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

Methyl 3-(5-bromothiophen-2-yl)propanoate is characterized by the presence of a brominated thiophene ring, which contributes to its unique chemical properties. The molecular formula is , and its structure can be represented as follows:

The biological activity of methyl 3-(5-bromothiophen-2-yl)propanoate is primarily attributed to its ability to interact with various biological targets. The mechanism of action may involve:

- Antimicrobial Activity : The compound may disrupt microbial cell membranes or interfere with bacterial enzymes, leading to cell death.

- Anticancer Activity : It has been suggested that the compound can induce apoptosis in cancer cells by modulating cellular pathways associated with cell division and survival.

Biological Activity Overview

The following table summarizes the biological activities reported for methyl 3-(5-bromothiophen-2-yl)propanoate:

| Activity | Description | Reference |

|---|---|---|

| Antimicrobial | Exhibits significant activity against various bacterial strains. | |

| Anticancer | Induces apoptosis in cancer cell lines by affecting key signaling pathways. | |

| Enzyme Inhibition | Potential to inhibit specific enzymes involved in microbial metabolism. |

Antimicrobial Studies

Research indicates that methyl 3-(5-bromothiophen-2-yl)propanoate demonstrates notable antimicrobial properties. In a study evaluating its efficacy against Gram-positive and Gram-negative bacteria, the compound showed significant inhibitory effects, suggesting its potential as a lead compound for developing new antibiotics.

Anticancer Activity

In vitro studies have shown that methyl 3-(5-bromothiophen-2-yl)propanoate can induce apoptosis in various cancer cell lines. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death. A notable study indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, highlighting its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

Methyl 3-(5-bromothiophen-2-yl)propanoate shares structural similarities with other compounds that exhibit biological activity. Below is a comparison highlighting its uniqueness:

| Compound | Structure | Biological Activity |

|---|---|---|

| Methyl (r)-3-amino-3-(5-bromothiophen-2-yl)propanoate | Structure | Antimicrobial, anticancer |

| Methyl (2S)-2-amino-3-(3-bromothiophen-2-yl)propanoate hydrochloride | Structure | Neurological and inflammatory pathway modulation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.